molecular formula C18H11ClN2O6SSr B1144608 Pigment red 48:3 CAS No. 15782-05-5

Pigment red 48:3

Cat. No. B1144608
CAS RN: 15782-05-5
M. Wt: 506.432
InChI Key:
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Description

Synthesis Analysis

The synthesis of red pigments like Pigment Red 48:3 often involves complex organic reactions that yield stable, vibrant colors. While specific synthesis details for Pigment Red 48:3 were not directly found, analogous processes involve the modification of base pigments to achieve desired properties, such as enhanced dispersion or electrophoretic mobility, as seen in the surface modification of Red Pigment 48:2 for electrophoretic display applications (Cui Sun, Bao Zhang, X. Li, Yaqing Feng, 2013).

Molecular Structure Analysis

Understanding the molecular structure is key to manipulating and predicting the interactions and stability of the pigment. Molecular structure analysis involves techniques like FT-IR, TEM, and FE-SEM, which help identify the chemical constitution and assist in characterizing the modified pigments for specific applications (Cui Sun et al., 2013).

Chemical Reactions and Properties

Pigment Red 48:3, like other synthetic pigments, undergoes various chemical reactions during synthesis, which defines its chemical properties, such as resistance to light, temperature, solvents, and its behavior in different pH conditions. These properties are crucial for its application in diverse environments. Studies on related pigments show that factors like the presence of a carbonyl group can influence the reactivity and stability of the pigments (C. E. G. Ilha, A. Santos, J. Souzade, 2009).

Physical Properties Analysis

The physical properties, including particle size, shape, and dispersibility, significantly affect the pigment's application performance. Techniques such as TEM and FE-SEM are employed to study these aspects, providing insights into the pigment's morphology and how it may be optimized for specific uses (Cui Sun et al., 2013).

Chemical Properties Analysis

The chemical properties of Pigment Red 48:3, such as its stability under various conditions (light, heat, pH, and solvents), are pivotal for its application in different industries. These properties are often tailored during the synthesis process to meet specific requirements, ensuring the pigment's performance in its intended application (Cui Sun et al., 2013).

Scientific Research Applications

  • Pigment Red 48:3, along with other pigments, can be synthesized and characterized for electrophoretic displays. Modified Pigment Red 48:2, which is similar to Pigment Red 48:3, has been coated with polyethylene to enhance its properties in electrophoretic mobility and contrast ratio in electronic devices (Sun, Zhang, Li, & Feng, 2013).

  • The pigment has potential applications in the preparation of electrophoretic nanoparticles for electronic paper. Studies on Pigment Red 48:2 and Pigment Red 57:1, which are closely related to Pigment Red 48:3, have shown that composite particles encapsulated with polyethylene improve properties such as chroma and dispersion in electrophoretic display cells (Li, Meng, & Feng, 2016).

  • Pigment Red 48:3 can be intercalated into layered double hydroxides for enhanced thermo- and photostability. This application is demonstrated by the intercalation of C.I. Pigment Red 48:2, which is structurally similar, into a layered double hydroxide. This process improves the pigment's stability against heat and UV light, making it more suitable for various industrial applications (Guo, Li, Zhang, Pu, Evans, & Duan, 2004).

Future Directions

Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .

properties

IUPAC Name

strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMOZNVEFFSGCK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O6SSr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

CID 136058975

CAS RN

15782-05-5
Record name 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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